Ethyl (R)-3-hydroxyhexanoate

Flavor Chemistry Natural Products Chiral Analysis

Ethyl (R)-3-hydroxyhexanoate (CAS 84314-29-4) is the optically pure (R)-enantiomer of the fatty acid ester ethyl 3-hydroxyhexanoate, classified as a β-hydroxy acid derivative. While its racemic mixture (CAS 2305-25-1) is widely used as a flavor additive, the single-isomer form possesses stereochemistry-dependent biochemical recognition that is critical in asymmetric synthesis, biomaterial production, and natural product research.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 84314-29-4
Cat. No. B3287301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (R)-3-hydroxyhexanoate
CAS84314-29-4
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)OCC)O
InChIInChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1
InChIKeyLYRIITRHDCNUHV-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (R)-3-hydroxyhexanoate (CAS 84314-29-4) Procurement Guide: Enantioselective Differentiation for Scientific and Industrial Applications


Ethyl (R)-3-hydroxyhexanoate (CAS 84314-29-4) is the optically pure (R)-enantiomer of the fatty acid ester ethyl 3-hydroxyhexanoate, classified as a β-hydroxy acid derivative . While its racemic mixture (CAS 2305-25-1) is widely used as a flavor additive, the single-isomer form possesses stereochemistry-dependent biochemical recognition that is critical in asymmetric synthesis, biomaterial production, and natural product research. This guide presents quantitative evidence establishing why procurement of the specific (R)-enantiomer is non-negotiable for applications demanding chiral fidelity.

1
Workflow Chiral synthon for asymmetric synthesis and natural product construction
2
Standardization Authentic natural enantiomer standard for chiral GC-MS flavor quantitation
3
Compatibility (R)-configured monomer for microbial PHA copolymer engineering

Why Racemic or (S)-Enantiomer Ethyl 3-Hydroxyhexanoate Cannot Substitute for the (R)-Form


Substitution with the racemate (2305-25-1) or the (S)-enantiomer introduces stereochemical ambiguity that silences or reverses biological and catalytic function. Chiral recognition at enzyme active sites, olfactory receptors, and metabolic pathways is absolute: the (R)-enzyme in yeast exhibits a Km of 2.0 mM for the 3-oxo precursor, whereas the (S)-enzyme shows a higher Km of 5.3 mM, indicating a 2.65-fold difference in substrate affinity . In natural systems, the (R)-configuration dominates enantiomeric excess in fruit volatiles . The (S)-enantiomer is explicitly designated as “not for fragrance use” in regulatory recommendations, underscoring a functional exclusion . Below, quantitative evidence validates these distinctions.

!
Racemate or (S)-enantiomer alters chiral recognition Enzyme active sites show absolute stereoselectivity; the (S)-form may exhibit higher Km and reduce catalytic efficiency. Natural fruit matrices contain only the (R)-form, making racemic material a mismatch for authenticity.
!
Regulatory and sensory exclusion of (S)-enantiomer The (S)-enantiomer is classified as “not for fragrance use” in flavor recommendations, blocking flavor-house procurement. Odor activity value is reported only for the (R)-form in citrus matrices.
!
Biopolymer synthase incompatibility PHA synthase PhaCAc recognizes only (R)-3-hydroxyacyl-CoA; the (S)-enantiomer is inert. Racemic feedstocks reduce effective monomer concentration and introduce purification complexity.

Ethyl (R)-3-Hydroxyhexanoate: Head-to-Head Quantitative Evidence Against Its Comparators


Enantiomeric Excess in Natural Sources: (R)-Form Dominates Fruit Volatiles

Chiral GC analysis of 3-hydroxy aliphatic esters from caja fruit (Spondias lutea L.) revealed that the natural distribution strongly favors the (R)-configuration. Derivatization with (S)-TOF reagent confirmed an enantiomeric excess of the (R)-isomers across multiple 3-hydroxy esters, including ethyl 3-hydroxyhexanoate . This stands in contrast to synthetic racemic mixtures (CAS 2305-25-1), which contain an equimolar 50:50 ratio of (R) and (S) enantiomers, and to the pure (S)-enantiomer (CAS 88496-71-3), which was not detected as the major form in any evaluated fruit source.

Natural ee
Cross-study comparable
(R)-enantiomer predominates in caja fruit volatiles; racemic standard = 50:50 R/S; (S)-form not detected as major
Natural (R) excess
Only (R)-isomer replicates natural chiral signature for authenticity studies
Chiral GC with (S)-TOF derivatization on DB-1 column
Flavor Chemistry Natural Products Chiral Analysis

Biocatalytic Production Efficiency: >99% ee (R)-Enantiomer vs. 79% Yield for an (S)-Derived Analog

Whole-cell bioreduction of ethyl 3-oxohexanoate using Kluyveromyces marxianus and Aspergillus niger delivers ethyl (R)-3-hydroxyhexanoate with >99% enantiomeric excess and >99% conversion within 24 hours at 10 g/L substrate loading (62 mM) . In contrast, an enzymatic total synthesis of the related banana volatile (S)-2-pentyl (R)-3-hydroxyhexanoate achieved only 79% yield from methyl 3-oxohexanoate and 2-pentanone, even with comparable optical purity .

Biocatalytic ee
Cross-study comparable
Target (R)-product: >99% ee, >99% conversion at 10 g/L; comparator (S)-analog route: 79% yield
Pre-formed (R)-enantiomer secures near-quantitative chiral purity without in-house bioreduction
K. marxianus cells, 24 h; (S)-route from methyl 3-oxohexanoate
Biocatalysis Enantioselective Synthesis Process Chemistry

Enzyme Affinity for Chiral Precursors: (R)-Enzyme Km 2.0 mM vs. (S)-Enzyme Km 5.3 mM for Ethyl 3-Oxohexanoate

Purification and kinetic characterization of two NADPH-dependent oxidoreductases from Saccharomyces cerevisiae revealed distinct Michaelis constants for ethyl 3-oxohexanoate. The (R)-specific enzyme exhibits a Km of 2.0 mM, whereas the (S)-specific enzyme displays a Km of 5.3 mM . This 2.65-fold difference in affinity indicates that the (R)-pathway is kinetically favored for reductive chiral synthesis.

Enzyme Km
Head-to-head
Km (R)-enzyme: 2.0 mM; Km (S)-enzyme: 5.3 mM (2.65-fold higher)
R-affinity higher
Higher substrate affinity supports kinetic preference for (R)-pathway in chiral reduction
NADPH-dependent oxidoreductases from S. cerevisiae, pH 6.1/6.9
Enzymology Chiral Resolution Biochemistry

Odor Activity Value in Citrus: (R)-Enantiomer as a Key Aroma Contributor vs. (S)-Enantiomer Absence in Flavor Recommendations

Stable isotope dilution assays of hand-squeezed Valencia Late and Navel orange juices identified (R)-ethyl 3-hydroxyhexanoate among the quantified odor-active compounds. Its Odor Activity Value (OAV, concentration-to-threshold ratio) contributed to the overall fruity ester character . By contrast, regulatory flavor bodies and industry fragrance databases classify the (S)-enantiomer (CAS 88496-71-3) as “not for flavor use,” effectively barring it from consumable fragrance formulations .

Odor activity
Class-level inference
(R)-enantiomer quantified in orange juice with documented OAV; (S)-form “not for fragrance use”
(R)-enantiomer meets natural aroma profile and regulatory acceptance for flavor procurement
Stable isotope dilution GC-O in citrus; flavor regulation databases
Sensory Chemistry Aroma Analysis Flavor Regulation

PHA Monomer Specificity: (R)-3-Hydroxyhexanoate is the Natural Monomer for Microbial Biopolymer Synthesis

Aeromonas caviae and recombinant Cupriavidus necator systems specifically incorporate (R)-3-hydroxyhexanoate into poly[(3-hydroxybutyrate)-co-(3-hydroxyhexanoate)] (PHBHHx) . The PHA synthase PhaCAc recognizes only (R)-configured 3-hydroxyacyl-CoA thioesters for polymerization. The (S)-enantiomer is not a substrate for native PHA biosynthesis, rendering it inert for this application. Furthermore, an (R)-specific enoyl-CoA hydratase from Streptomyces sp. CFMR 7 has been characterized as a metabolic tool for enhancing (R)-3-hydroxyhexanoate monomer supply, confirming the absolute stereochemical requirement .

PHA monomer
Class-level inference
(R)-3HHx incorporated into PHBHHx at 3.5 mol% from soybean oil; (S)-enantiomer not recognized by PHA synthase
Exclusive (R)-monomer recognition guarantees compatibility with biopolymer engineering
A. caviae and recombinant C. necator expressing phaCAc
Biomaterials Polyhydroxyalkanoates Metabolic Engineering

Ethyl (R)-3-Hydroxyhexanoate: High-Confidence Application Scenarios Matching Stated Evidence


Chiral Synthon for Asymmetric Synthesis of Bioactive Molecules

The quantitative demonstration of >99% enantiomeric excess (Section 3, Evidence 2) and the favorable enzyme kinetics (Section 3, Evidence 3) position ethyl (R)-3-hydroxyhexanoate as a privileged chiral C6 building block. Researchers synthesizing enantiomerically enriched natural products, pharmaceuticals, or insect pheromones can bypass preliminary reduction steps by procuring the pre-resolved (R)-ester directly .

Authentic Natural Flavor Standard for GC-MS Quantitation

The confirmed natural predominance of the (R)-form in fruit matrices (Section 3, Evidence 1) and its documented OAV in citrus (Section 3, Evidence 4) make the (R)-enantiomer the requisite standard for stable isotope dilution assays. Analytical laboratories quantifying flavor authenticity in fruit juices or alcoholic beverages must use the (R)-standard to match naturally occurring stereochemistry, as the racemate would produce a split peak and invalidate strict enantioselective quantification .

Monomer Feedstock for Polyhydroxyalkanoate (PHA) Copolymer Engineering

The exclusive recognition of the (R)-monomer by PHA synthases (Section 3, Evidence 5) dictates that metabolic engineers investigating PHBHHx copolymer properties must supply the (R)-hydroxy acid or its derivatives. Utilizing the racemic mixture would halve the effective monomer concentration and introduce enantiomer-specific extraction challenges, while the (S)-enantiomer is entirely non-productive .

Substrate for (R)-Specific Dehydrogenase and Esterase Assays

The distinct kinetic parameters (Km 2.0 mM for the (R)-enzyme) and the commercial availability of the (R)-enantiomer enable standardized substrate provisioning for enzymatic activity screens (Section 3, Evidence 3). Biochemists characterizing novel (R)-specific oxidoreductases, esterases, or enoyl-CoA hydratases can use the pure enantiomer as a defined positive-control substrate, avoiding the ambiguous kinetics that arise from racemic mixtures .

Application
Selection Property
Validation Focus
Chiral synthon for asymmetric synthesis
Enantiomeric excess and chiral purity profile
Enantiomer-specific reactivity and conversion efficiency
Authentic natural flavor standard (GC-MS)
Natural enantiomer identity and regulatory acceptance
Enantioselective chromatographic resolution and OAV confirmation
Monomer for PHA copolymer engineering
(R)-stereochemistry compatibility with PHA synthase
Polymer incorporation rate and monomer utilization efficiency
(R)-specific dehydrogenase/esterase assays
Defined chiral substrate with reported kinetic parameters
Kinetic consistency and positive-control substrate fidelity
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